![molecular formula C7H8N2O3S B3317950 Methyl 5-acetamidothiazole-2-carboxylate CAS No. 98276-95-0](/img/structure/B3317950.png)
Methyl 5-acetamidothiazole-2-carboxylate
Overview
Description
“Methyl 5-acetamidothiazole-2-carboxylate” is a chemical compound with the formula C7H8N2O3S and a molecular weight of 200.22 . It is used for research purposes and in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(=O)NC1=CN=C(S1)C(=O)OC
. This indicates that the compound contains a thiazole ring, an acetamide group, and a methyl ester group.
Scientific Research Applications
Metabolism and Biochemical Interactions
Methyl 5-acetamidothiazole-2-carboxylate and related compounds have been studied for their metabolic pathways and biochemical interactions. One study detailed the metabolism of 2-acetamido-4-chloromethylthiazole in rats, leading to various metabolites including 2-acetamidothiazole-4-carboxylic acid and others, emphasizing the complex metabolic pathways of such compounds (Chatfield & Hunter, 1973).
Chemical Properties and Reactions
The chemical properties and reactions of thiazole derivatives, including 5-acetamidothiazole-2-carboxylate, have been extensively studied. For instance, various thiazole compounds, including 5-acetamidothiazole-2-carboxylate, were nitrated and brominated, providing insights into the orienting influences in the thiazole nucleus (Ganapathi & Kulkarni, 1953).
Antimicrobial Properties
Some derivatives of 2-acetamidothiazole, such as compounds obtained via Vilsmeier Haack reaction, have been investigated for their antimicrobial properties. These studies help in understanding the potential pharmaceutical applications of these compounds (Koti et al., 2006).
Structural Analysis and Synthesis
The synthesis and structural analysis of various derivatives of methyl 5-amino-1H-[1,2,4triazole-3-carboxylate, which shares a similar chemical framework with this compound, have been conducted. These studies include detailed analyses using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing valuable information on the chemical behavior and synthesis pathways of these compounds (Dzygiel et al., 2004).
Formation of 5-Acetamido-Substituted Thiazoles
Research has also focused on the effective formation of 5-acetamido-substituted thiazoles, highlighting the methods and reactions used to synthesize these compounds. This includes the use of acetic anhydride and describes the preparation of starting materials and the resultant thiazoles (Sekiya & Osaki, 1965).
Pharmaceutical Applications
The exploration of pharmaceutical applications of thiazole derivatives has been a focus of some studies. For instance, research has been conducted on the antitumor activity of glycine derivatives containing fluorouracil, which may be structurally related or derived from compounds like this compound (Lan Yun-jun, 2011)
Safety and Hazards
properties
IUPAC Name |
methyl 5-acetamido-1,3-thiazole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)9-5-3-8-6(13-5)7(11)12-2/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDACOZVKKNQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.